molecular formula C15H17NO B8440625 3-Phenoxy-3-phenylpropylamine CAS No. 48166-95-6

3-Phenoxy-3-phenylpropylamine

Cat. No.: B8440625
CAS No.: 48166-95-6
M. Wt: 227.30 g/mol
InChI Key: XYWLZHPZECQHMB-UHFFFAOYSA-N
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Description

3-Phenoxy-3-phenylpropylamine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

48166-95-6

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-phenoxy-3-phenylpropan-1-amine

InChI

InChI=1S/C15H17NO/c16-12-11-15(13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2

InChI Key

XYWLZHPZECQHMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Eight grams of 3-phenoxy-3-phenylpropylchloride were heated with 150 ml. of liquid ammonia in a high pressure reactor at 100° C. for 20 hours. The volatile constituents of the reaction mixture were evaporated, and the residue, comprising 3-phenoxy-3-phenylpropylamine formed in the above reaction, was dissolved in ethanol and the volatile constituents again removed by evaporation. The resulting residue was dissolved in a mixture of ether and 5 N aqueous sodium hydroxide. The ether layer was separated, and the alkaline aqueous layer extracted three more times with ether. The ether extracts were combined, and the combined extracts washed with water. The combined ether extracts were in turn extracted twice with 2 N aqueous hydrochloric acid, the primary amine passing into the acidic layer. The acidic extracts were combined and made basic by the addition of an excess of 5 N aqueous sodium hydroxide. The primary amine, being insoluble in the basic layer, separated and was extracted into ether. The ether extract was separated, and the basic solution extracted twice more with ether. The ether extracts were combined, the combined extracts washed with saturated aqueous sodium chloride and then dried. Evaporation of the ether in vacuo yielded 3-phenoxy-3-phenylpropylamine as an oil. The oxalate salt of the primary amine was prepared and melted at 170°-173° C.
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